molecular formula C10H10BrF3N2O B14914511 2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14914511
M. Wt: 311.10 g/mol
InChI Key: JIFSXKHFUMJSLB-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an acetamide derivative featuring a 4-bromophenylamino group at the α-carbon and a 2,2,2-trifluoroethyl substituent on the amide nitrogen. Its molecular formula is C₉H₈BrF₃N₂O, with a molecular weight of 321.09 g/mol.

Properties

Molecular Formula

C10H10BrF3N2O

Molecular Weight

311.10 g/mol

IUPAC Name

2-(4-bromoanilino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C10H10BrF3N2O/c11-7-1-3-8(4-2-7)15-5-9(17)16-6-10(12,13)14/h1-4,15H,5-6H2,(H,16,17)

InChI Key

JIFSXKHFUMJSLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC(=O)NCC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-bromoaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-bromoaniline attacks the carbonyl carbon of 2,2,2-trifluoroethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and the trifluoroethyl group contribute to its binding affinity and specificity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound is compared to the following analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) LogD (pH 5.5)
Target Compound C₉H₈BrF₃N₂O 321.09 4-Bromophenylamino, N-(trifluoroethyl) ~9.3* ~2.1*
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide C₈H₅BrF₃NO 268.03 N-Trifluoroacetyl, 4-bromophenyl 8.5–9.0 1.8
2-(4-Bromophenylthio)-N-(4-chlorophenyl)acetamide C₁₄H₁₁BrClNOS 373.67 Thioether, 4-chlorophenyl 10.5–11.0 3.5
N-(4-Bromophenethyl)-2,2,2-trifluoroacetamide C₁₀H₉BrF₃NO 296.09 Phenethyl linker, trifluoroacetyl ~8.8 2.4
2-(4-Formyl-2,6-dimethylphenoxy)-N-(trifluoroethyl)acetamide C₁₃H₁₂F₃NO₃ 311.24 Formylphenoxy, dimethyl 9.3 1.9

*Estimated based on analogs.

Key Differences and Implications

Electronic Effects: The trifluoroethyl group in the target compound increases electron-withdrawing effects compared to the trifluoroacetyl group in N-(4-Bromophenyl)-2,2,2-trifluoroacetamide . This may reduce nucleophilic susceptibility, enhancing metabolic stability.

Lipophilicity and Solubility :

  • The trifluoroethyl group elevates LogD (~2.1) compared to analogs with methoxy or hydroxyl substituents (e.g., LogD ~1.9 in ). This suggests improved membrane permeability but reduced aqueous solubility.

Synthetic Accessibility :

  • The target compound likely involves a two-step synthesis: (1) condensation of 4-bromoaniline with chloroacetyl chloride, followed by (2) reaction with 2,2,2-trifluoroethylamine. This contrasts with the phenethyl-linked analog (), which requires additional alkylation steps .

Crystallographic and Conformational Insights

  • Bond Length Variations : N-(4-Bromophenyl)acetamide () shows bond length deviations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in other derivatives), suggesting conformational flexibility . The rigid trifluoroethyl group in the target compound may restrict rotation, affecting binding pocket interactions.

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